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Compound of Interest

Compound Name: 3,4-Diacetoxycinnamamide

Cat. No.: B169772

An In-Depth Technical Guide to 3,4-
Diacetoxycinnamamide

This technical guide provides a comprehensive overview of the molecular structure, formula,
and potential synthesis of 3,4-Diacetoxycinnamamide. It is intended for researchers,
scientists, and professionals in the field of drug development and medicinal chemistry. This
document details the compound's physicochemical properties, a proposed experimental
protocol for its synthesis, and predicted spectroscopic data. Furthermore, it explores the
potential biological activities and associated signaling pathways based on the known functions
of structurally related compounds.

Molecular Structure and Formula

3,4-Diacetoxycinnamamide is a derivative of cinnamic acid, characterized by the presence of
two acetate groups attached to the phenyl ring at positions 3 and 4, and an amide group at the
terminus of the propenoic acid side chain.

Molecular Formula: C13H13NOs
Molecular Weight: 263.25 g/mol
Canonical SMILES: CC(=0)OC1=C(C=C(C=C1)C=CC(=0O)N)OC(=0)C

IUPAC Name: (E)-3-(3,4-diacetoxyphenyl)acrylamide
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CAS Number: 129488-34-2

The structure of 3,4-Diacetoxycinnamamide is illustrated below:

The image you are
reguesting does not ex
b

i 5t

availahle.

| Frgur.Co

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Diacetoxycinnamamide is provided
in the table below. These values are essential for understanding the compound's behavior in
biological and chemical systems.

Property Value Source
Molecular Formula C13H13NOs Alfa Chemistry
Molecular Weight 263.25 g/mol Alfa Chemistry
Physical Description Powder ChemFaces

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl ChemFaces
Acetate, DMSO, Acetone

. Predicted using chemical
Predicted LogP 1.3 ) )
informatics software

Predicted using chemical
Predicted Polar Surface Area 91.9 A2 ) ) J
informatics software

Experimental Protocol: Synthesis of 3,4-
Diacetoxycinnamamide
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The synthesis of 3,4-Diacetoxycinnamamide can be achieved through the acetylation of its
precursor, 3,4-dihydroxycinnamamide (caffeic acid amide). The following protocol is a proposed
method based on standard organic synthesis techniques for acetylation of phenolic
compounds.

Reaction Scheme:

3,4-Dihydroxycinnamamide + Acetic Anhydride - 3,4-Diacetoxycinnamamide
Materials and Reagents:

¢ 3,4-Dihydroxycinnamamide (Caffeic acid amide)

o Acetic Anhydride

» Pyridine (or another suitable base, e.g., triethylamine)

e Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

e 1 M Hydrochloric Acid (HCI)

e Saturated Sodium Bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)
 Silica gel for column chromatography

o Ethyl acetate and Hexane for elution

Procedure:

 Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxycinnamamide in
a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran.

» Addition of Base: Add 2.5 to 3.0 equivalents of pyridine or triethylamine to the solution. The
base acts as a catalyst and scavenges the acetic acid byproduct.
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o Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2.2 equivalents of acetic
anhydride dropwise to the stirred solution.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

e Quenching and Extraction: Once the reaction is complete, quench the reaction by adding
cold 1 M HCI. Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate.

e Washing: Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and
brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude 3,4-Diacetoxycinnamamide by silica gel column
chromatography using a gradient of ethyl acetate in hexane as the eluent.

o Characterization: Characterize the purified product by *H NMR, 3C NMR, and mass
spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

As experimental spectroscopic data for 3,4-Diacetoxycinnamamide is not readily available in
the literature, the following tables provide predicted *H and 3C NMR chemical shifts. These
predictions are based on established increments for similar functional groups and can serve as
a guide for characterization.

Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz):
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Chemical Shift Multiplicity Integration Assignment

(ppm)

~7.65 d, J=15.6 Hz 1H H-7 (vinylic)

~7.30 dd,J=8.4,2.0Hz 1H H-6'

~7.20 d,J=2.0Hz 1H H-2'

~7.10 d,J=8.4Hz 1H H-5'

~6.40 d,J=15.6 Hz 1H H-8 (vinylic)

~5.80 br s 2H -NH2

~2.30 S 6H 2 x -OCOCHs
Predicted 3C NMR Chemical Shifts (in CDCls, 100 MHz):

Chemical Shift (ppm) Assighment

~168.5 2 x -C=0 (acetate)
~166.0 -C=0 (amide)
~142.0 c-4'

~141.5 C-3

~140.0 C-7

~133.0 C-1

~126.5 C-6'

~123.5 C-2'

~122.0 C-5'

~119.0 C-8

~21.0 2 x -OCOCHs
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Potential Biological Activities and Signaling
Pathways

While direct experimental evidence for the biological activity of 3,4-Diacetoxycinnamamide is
limited, its structural similarity to caffeic acid and other cinnamamide derivatives suggests
potential antioxidant and anti-inflammatory properties.[1][2][3] Caffeic acid amides are known to
possess significant biological activities.[1] The diacetoxy functionalization may serve as a
prodrug strategy, where the acetate groups are hydrolyzed in vivo to release the more active
dihydroxy form (caffeic acid amide).

Antioxidant Activity

Cinnamic acid derivatives with hydroxyl groups on the phenyl ring are known to be effective
antioxidants.[4][5][6][7][8] The antioxidant activity is often attributed to their ability to scavenge
free radicals and chelate metal ions.[3][9][10] The dihydroxy substitution in the parent
compound, caffeic acid amide, is crucial for this activity.[3][11]

Anti-inflammatory Activity

Many cinnamamide derivatives have demonstrated anti-inflammatory effects.[2][12][13][14] A
key mechanism for this activity is the inhibition of the NF-kB signaling pathway.[2][15] NF-kB is
a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
By inhibiting the activation of NF-kB, cinnamamide derivatives can reduce the inflammatory
response.[2][12]

The diagram below illustrates a potential workflow for investigating the bioactivity of 3,4-
Diacetoxycinnamamide.
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Caption: Proposed workflow for the synthesis and biological evaluation of 3,4-
Diacetoxycinnamamide.

The following diagram illustrates the putative anti-inflammatory signaling pathway that may be
modulated by 3,4-Diacetoxycinnamamide, based on the known activity of related compounds.
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Caption: Putative inhibition of the NF-kB signaling pathway by 3,4-Diacetoxycinnamamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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